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Compound of Interest

Compound Name: 2,5-Diethylphenol

Cat. No.: B12804753

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Diethylphenol, a molecule of interest in various research and development sectors. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational dataset for its identification,
characterization, and application in scientific research.

Mass Spectrometry (MS)

Mass spectrometry of 2,5-Diethylphenol provides critical information regarding its molecular
weight and fragmentation pattern, aiding in its structural elucidation. The gas chromatography-
mass spectrometry (GC-MS) data reveals a molecular ion peak and several key fragment ions.

Table 1: Mass Spectrometry Data for 2,5-Diethylphenol
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Parameter Value (m/z) Interpretation
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Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of alkylphenols like 2,5-
Diethylphenol using GC-MS.

o Sample Preparation: A dilute solution of 2,5-Diethylphenol is prepared in a volatile solvent
such as hexane or dichloromethane.

« Injection: A small volume (typically 1 uL) of the prepared sample is injected into the GC. For
trace analysis, a splitless injection mode is often used to maximize the amount of analyte
reaching the column.[3]

e Gas Chromatography:

o Column: A non-polar capillary column, such as a CP-Sil 8 CB or equivalent (e.g., 30 m x
0.25 mm, 0.25 pm film thickness), is commonly used.[3]

o Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[3]

o Oven Temperature Program: A temperature gradient is employed to ensure good
separation of components. A typical program might start at a low temperature (e.g., 50 °C),
hold for a short period, and then ramp up to a higher temperature (e.g., 300 °C).[3]

e Mass Spectrometry:

o lonization: Electron lonization (El) at 70 eV is standard for creating fragment ions.
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o Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio.

o Detection: The detector records the abundance of each ion, generating the mass

Gas Chromatography Mass Spectrometry
Carrier Gas Fls i
Sample Injection Armier Sas Fow Separation in GC Column Elution Tonization (EI) H Mass Analysis (m/z) H Detection Data Analysis

Click to download full resolution via product page
GC-MS Experimental Workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a
molecule. For 2,5-Diethylphenol, the IR spectrum will primarily show absorptions
corresponding to the hydroxyl group, aromatic C-H bonds, and alkyl C-H bonds. While specific
experimental data for 2,5-Diethylphenol is not readily available, the expected characteristic
absorption bands are summarized below based on typical values for phenolic compounds.

Table 2: Predicted Infrared Spectroscopy Data for 2,5-Diethylphenol
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Wavenumber (cm~?) Bond Vibration Functional Group
3600-3200 (broad) O-H stretch Phenolic Hydroxyl
3100-3000 C-H stretch Aromatic
2975-2850 C-H stretch Alkyl (Ethyl groups)
1600-1450 C=C stretch Aromatic Ring
1260-1000 C-O stretch Phenol

900-675 C-H out-of-plane bend Aromatic

Experimental Protocol: Attenuated Total Reflectance
Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of solid or liquid
samples.

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory containing a crystal (e.g., diamond or germanium).

o Sample Preparation: A small amount of 2,5-Diethylphenol (solid or liquid) is placed directly
onto the ATR crystal.

o Data Acquisition:
o Abackground spectrum of the clean, empty ATR crystal is recorded.

o The sample is placed on the crystal, and the sample spectrum is recorded. The instrument
software automatically subtracts the background spectrum from the sample spectrum.

o Spectra are typically collected over the mid-IR range (4000-400 cm~1) with a resolution of
4 cm~*. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption
bands and their corresponding functional groups.
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ATR-FTIR Spectroscopy Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Although experimental NMR data for 2,5-Diethylphenol is not available in the
searched literature, predicted *H and 3C NMR chemical shifts can be estimated based on the
structure and known substituent effects on the benzene ring.

Predicted *H NMR Data

Table 3: Predicted *H NMR Data for 2,5-Diethylphenol

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~6.9-7.1 d 1H Aromatic H
~6.7-6.9 dd 1H Aromatic H
~6.6-6.8 d 1H Aromatic H
~4.5-5.5 s (broad) 1H -OH
~2.5-2.7 q 4H -CH2- (Ethyl x 2)
~1.1-1.3 t 6H -CHs (Ethyl x 2)

Predicted **C NMR Data

Table 4: Predicted 3C NMR Data for 2,5-Diethylphenol
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Chemical Shift (6, ppm) Carbon Type Assighment
~152-155 Quaternary C-OH

~136-139 Quaternary C-CH2CHs
~130-133 Quaternary C-CH2CHs
~128-131 Tertiary Aromatic CH
~115-118 Tertiary Aromatic CH
~112-115 Tertiary Aromatic CH
~22-25 Secondary -CH:z- (Ethyl x 2)
~13-16 Primary -CHs (Ethyl x 2)

Experimental Protocol: *H and **C NMR Spectroscopy

The following is a general protocol for acquiring *H and 3C NMR spectra of phenolic
compounds.

e Sample Preparation:

o Dissolve approximately 5-10 mg of 2,5-Diethylphenol in about 0.6-0.7 mL of a deuterated
solvent (e.g., CDCls, DMSO-ds).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (6 = 0.00 ppm).
o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:
o Place the NMR tube in the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity.

e 1H NMR Acquisition:
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o Acquire the spectrum using a standard pulse sequence.

o The number of scans can vary depending on the sample concentration, but 8-16 scans
are often sufficient.

e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o A larger number of scans (e.g., 128 or more) is typically required due to the low natural
abundance of 3C.

» Data Processing:

o Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

o Phase and baseline correct the spectrum.

o Integrate the signals in the *H spectrum.

o Reference the chemical shifts to the TMS signal.

1H NMR Analysis 13C NMR Analysis

(Chemical Shifts (5)) ( Integration (Proton Ratio) ) (Multiplicity (Splitting Pattern)) (Chemical Shifts (5)) (Carbon Types (DEPT))
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Logical Relationship in NMR Data Interpretation.
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This guide provides a foundational set of spectroscopic data and methodologies for 2,5-
Diethylphenol. For definitive structural confirmation, it is recommended to acquire
experimental NMR data and compare it with the predicted values presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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